molecular formula C17H16BrN3O2S2 B2405613 (5-Bromothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897477-51-9

(5-Bromothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2405613
CAS No.: 897477-51-9
M. Wt: 438.36
InChI Key: DXUCPPCTWZYXAT-UHFFFAOYSA-N
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Description

(5-Bromothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a thiophene ring substituted with bromine at the 5-position, a piperazine linker, and a 4-methoxy-substituted benzothiazole moiety.

Properties

IUPAC Name

(5-bromothiophen-2-yl)-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2S2/c1-23-11-3-2-4-12-15(11)19-17(25-12)21-9-7-20(8-10-21)16(22)13-5-6-14(18)24-13/h2-6H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUCPPCTWZYXAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the bromothiophene and methoxybenzothiazole intermediates. These intermediates are then coupled using a piperazine linker under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium on carbon or copper iodide to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to optimize yield and purity. The use of automated systems for monitoring and controlling the reaction conditions ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Bromothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the bromine atom, forming a thiophene derivative.

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are often employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds containing thiophene and thiazole moieties exhibit significant anticancer properties. For instance, derivatives of thiazoles have been shown to inhibit the growth of various cancer cell lines, including glioma cells, by interfering with key cellular processes such as Na+/K(+)-ATPase activity and Ras oncogene activity . The incorporation of piperazine in the structure enhances these effects, suggesting that (5-Bromothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone could be a candidate for further development in cancer therapeutics.

Neuroprotective Effects
Piperazine derivatives are known for their neuroprotective effects. Compounds similar to this compound have been studied for their ability to modulate neurotransmitter systems and exhibit potential in treating neurodegenerative diseases . The specific interactions of this compound with neural pathways warrant further investigation.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiophene and thiazole rings followed by piperazine attachment. Several methods have been documented for synthesizing related compounds, utilizing various reagents and conditions to optimize yield and purity .

Synthesis Step Reagents/Conditions Outcome
Formation of thiophene ringBromination, cyclizationThiophene derivative
Synthesis of thiazoleCondensation reactionsThiazole derivative
Piperazine couplingNucleophilic substitutionFinal compound

Extensive biological evaluations have been conducted on similar compounds to ascertain their pharmacological profiles. For example, studies on piperidine derivatives have shown promising results in enzyme inhibition (e.g., acetylcholinesterase) and antibacterial activity, which are critical for developing new therapeutic agents . The compound's structure suggests it may share these beneficial properties.

Case Studies and Research Findings

Several case studies highlight the efficacy of compounds with similar structures:

  • Case Study 1 : A series of thiazole derivatives were evaluated for anticancer activity against multiple cell lines, revealing IC50 values that indicate potent inhibitory effects on cell proliferation .
  • Case Study 2 : Research on piperazine-based compounds demonstrated significant neuroprotective effects in animal models, suggesting potential applications in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of (5-Bromothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The bromothiophene moiety may interact with electron-rich sites in biological molecules, while the methoxybenzothiazole-piperazine structure can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Structural Features :

  • Thiophene core : The 5-bromo substitution may improve metabolic stability and receptor affinity.
  • Piperazine linker : Facilitates conformational flexibility, aiding interactions with biological targets.
  • 4-Methoxybenzo[d]thiazole : The methoxy group modulates electronic properties and solubility.

Comparison with Similar Compounds

Structural Analogues and Their Modifications

The following compounds share core structural motifs (thiophene/thiazole, piperazine, benzothiazole) but differ in substituents, leading to varied biological and chemical profiles:

Compound Name Structural Differences Key Properties Biological Activity Source
(5-Bromothiophen-2-yl)(4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone Additional 7-chloro on benzothiazole Molecular Weight: 472.8; Purity: 95% Cytotoxic activity (IC₅₀: 6.35 µM in HeLa cells)
(5-Chlorothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone 5-Cl instead of 5-Br; 6-methyl on benzothiazole Enhanced lipophilicity Anti-inflammatory, anticancer (mechanism under study)
(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone Dioxin ring replaces thiophene; 4-methyl on benzothiazole Molecular Weight: 379.86 Antibacterial, antifungal (broad-spectrum activity)
(2,4-Dimethoxyphenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone Dimethoxyphenyl instead of bromothiophene Increased steric bulk Scaffold for CNS-targeting drugs

Impact of Substituents on Activity

  • Halogenation (Br vs. Cl) : Bromine’s larger atomic radius may enhance hydrophobic interactions compared to chlorine, improving target binding .
  • Methoxy Positioning: The 4-methoxy group on benzothiazole (vs.
  • Piperazine Modifications : Piperazine-linked compounds exhibit varied conformational flexibility, influencing selectivity for enzymes (e.g., kinases) or receptors (e.g., GPCRs) .

Cytotoxicity Trends

highlights the importance of substituents on benzothiazole for cytotoxicity:

Compound Derivative Cell Line IC₅₀ (µM)
5-Trifluoromethyl MCF-7 (breast cancer) 7.94
5-Chloro HeLa (cervical cancer) 6.35

The 5-bromo analog (target compound) is hypothesized to exhibit intermediate potency due to bromine’s balanced electronegativity and steric effects .

Critical Reaction Conditions :

  • Temperature control (< 0°C for bromination to avoid di-substitution).
  • Use of catalysts (e.g., Pd for cross-coupling) to enhance yield .

Biological Activity

The compound (5-Bromothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. Its structure combines a bromothiophene moiety with a methoxy-substituted benzothiazole and a piperazine linker, suggesting diverse pharmacological properties. This article will explore the synthesis, biological activity, mechanisms of action, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of Intermediates : The bromothiophene and methoxybenzothiazole intermediates are synthesized separately.
  • Coupling Reaction : These intermediates are coupled using a piperazine linker under controlled conditions using solvents like dichloromethane or dimethylformamide, and catalysts such as palladium on carbon or copper iodide to facilitate the reaction.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

In vitro studies have shown that derivatives of benzothiazole and piperazine exhibit moderate to good antimicrobial activity against various bacterial strains. The presence of the methoxy group in the benzothiazole moiety may enhance this activity by improving the compound's ability to penetrate microbial membranes .

Anticancer Activity

Research into structurally related thiazole derivatives has demonstrated their potential in inhibiting cancer cell growth. For instance, compounds with similar scaffolds have been shown to inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells, suggesting a mechanism for tumor suppression . The unique structural features of this compound may confer similar anticancer properties.

The mechanism of action for this compound likely involves interactions with specific molecular targets within biological systems:

  • Enzyme Inhibition : The bromothiophene moiety may interact with electron-rich sites in enzymes, potentially leading to inhibition of their activity.
  • Receptor Modulation : The methoxybenzothiazole-piperazine structure can form hydrogen bonds and other non-covalent interactions with receptors, modulating their activity.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • Study on Antimicrobial Properties : A study found that certain thiazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing Minimum Inhibitory Concentrations (MICs) in the low micromolar range .
  • Cancer Cell Line Testing : Another study assessed the growth inhibitory effects of thiazole derivatives on various human cancer cell lines, revealing promising results for compounds structurally similar to this compound .

Comparison with Similar Compounds

The unique combination of functional groups in this compound sets it apart from other derivatives:

CompoundKey FeaturesBiological Activity
(5-Bromothiophen-2-yl)(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanoneChlorine substitutionModerate antimicrobial activity
(5-Bromothiophen-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanoneFluorine substitutionAnticancer potential
(5-Bromothiophen-2-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-y)methanoneMethyl substitutionVariable bioactivity

Q & A

What are the key synthetic pathways and reaction conditions for preparing (5-Bromothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone?

Level: Basic
Methodological Answer:
The synthesis involves sequential coupling reactions. First, the piperazine core is functionalized with the 4-methoxybenzo[d]thiazole moiety via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in refluxing toluene . Next, the 5-bromothiophene carbonyl group is introduced through a nucleophilic acyl substitution or Friedel-Crafts acylation, often using anhydrous conditions and Lewis acids like AlCl₃ . Key steps demand strict temperature control (60–110°C), inert atmospheres (N₂/Ar), and solvents such as DMF or THF. Post-synthesis purification involves column chromatography and recrystallization .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the bromothiophene and methoxybenzothiazole groups. Aromatic proton signals in δ 6.8–8.2 ppm and methoxy singlet (~δ 3.8 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ at m/z 492.0124 for C₁₉H₁₈BrN₃O₂S₂) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>95%) and intermediates .
  • FT-IR : Confirms carbonyl (C=O, ~1650 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) stretches .

How can researchers optimize reaction yields in multi-step syntheses involving piperazine and benzo[d]thiazole moieties?

Level: Advanced
Methodological Answer:

  • Catalyst Optimization : Use Pd-based catalysts with bulky ligands (e.g., DavePhos) to enhance coupling efficiency in piperazine-thiazole bond formation .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene minimizes side reactions in acylation steps .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) during cyclization reduces decomposition .
  • In Situ Monitoring : TLC (silica, ethyl acetate/hexane) tracks reaction progress, enabling timely quenching .

What strategies are recommended to resolve contradictions in reported biological activity data across structural analogs?

Level: Advanced
Methodological Answer:

  • Comparative SAR Analysis : Systematically vary substituents (e.g., replacing 4-methoxy with 4-fluoro in benzothiazole) and assay against controls (e.g., kinase inhibition in HeLa cells) .
  • Dose-Response Curves : Use IC₅₀ values from standardized assays (e.g., MTT for cytotoxicity) to normalize potency discrepancies .
  • Structural Validation : X-ray crystallography or DFT calculations verify conformational differences influencing target binding (e.g., piperazine ring puckering) .

What methodologies are employed to establish structure-activity relationships (SAR) for piperazine-linked benzothiazole derivatives?

Level: Advanced
Methodological Answer:

  • Substituent Scanning : Synthesize analogs with halogens (Br, Cl), alkoxy (OCH₃, OCF₃), or electron-withdrawing groups (NO₂) at the benzothiazole 4-position. Assess impact on logP (HPLC) and cellular uptake .
  • Pharmacophore Modeling : MOE or Schrödinger Suite identifies critical interactions (e.g., hydrogen bonding with methoxy groups) .
  • In Vivo Profiling : Compare pharmacokinetics (Cmax, t₁/₂) of lead compounds in rodent models to correlate structural features with bioavailability .

How can computational modeling predict target interactions for this compound?

Level: Advanced
Methodological Answer:

  • Molecular Docking : AutoDock Vina or Glide docks the compound into ATP-binding pockets (e.g., EGFR kinase PDB: 1M17). Key interactions: bromothiophene with hydrophobic residues (Leu694), methoxybenzothiazole with catalytic Lys721 .
  • MD Simulations : GROMACS simulates ligand-protein stability over 100 ns. RMSD <2 Å indicates stable binding .
  • ADMET Prediction : SwissADME forecasts blood-brain barrier permeability (low) and CYP3A4 inhibition (moderate), guiding toxicity studies .

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